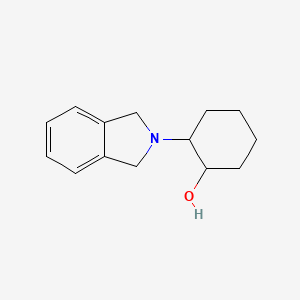

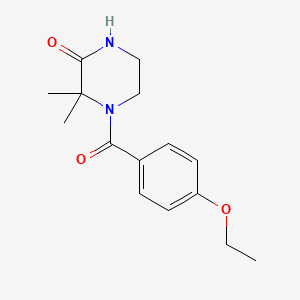

![molecular formula C14H16Cl2N2O3 B6497456 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 946281-91-0](/img/structure/B6497456.png)

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a chemical compound used in the synthesis of organic compounds, as well as in numerous scientific research studies. 2,4-D is a phenoxyacetic acid, a type of organic acid, and is one of the most widely used herbicides in the world. It is used to control broadleaf weeds and woody plants in a variety of crops, lawns, and other areas.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

Compounds derived from 2-(2,4-dichlorophenoxy)acetic acid, such as the one , are promising anti-inflammatory agents. They have the potential to selectively inhibit the COX-2 enzyme . This makes them valuable in the development of new drugs for treating inflammatory conditions .

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . These new derivatives could potentially have different or enhanced properties, expanding the range of applications for these types of compounds .

Potential c-Met Kinase Inhibitors

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Some of these compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .

Anticancer Research

The compound and its derivatives are being studied for their potential as anticancer agents. Some compounds have shown promising results in inhibiting growth and migration in MCF-7 cells .

Molecular Docking Studies

The compound is used in molecular docking studies to understand its interaction with the active site of COX-2 . This helps in the development of more effective anti-inflammatory drugs .

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of new series of compounds bearing both pyrazoles, 1,3,4-thiadiazoles and 2,4-dichlorophenoxy moieties . These new compounds are being studied for their biological activity .

Mecanismo De Acción

Target of Action

The compound “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one” is structurally similar to 2,4-Dichlorophenoxyacetic acid . 2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these weeds, leading to their death, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

The compound’s mode of action is likely similar to that of 2,4-Dichlorophenoxyacetic acid, given their structural similarity. It mimics natural auxin, a type of plant hormone, at the molecular level . This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death .

Biochemical Pathways

The compound affects the auxin signaling pathway in plants. Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

Result of Action

The primary result of the compound’s action is the death of targeted broadleaf weeds due to uncontrolled growth . This makes it a potentially effective herbicide for controlling unwanted vegetation in various settings, such as agricultural fields and lawns.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, 2,4-Dichlorophenoxyacetic acid, a structurally similar compound, decomposes in the presence of water and ultraviolet light . Therefore, environmental conditions such as moisture levels and sunlight exposure could potentially affect the action of “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one”.

Propiedades

IUPAC Name |

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRIXPQRPMPQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2,4-Dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine](/img/structure/B6497418.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)

![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497481.png)